molecular formula C20H25N3OS B13357894 N-(1-cyano-1,2-dimethylpropyl)-2-[(4,6,8-trimethylquinolin-2-yl)sulfanyl]acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-[(4,6,8-trimethylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B13357894
M. Wt: 355.5 g/mol
InChI Key: MSDLDZSTSAHZNG-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(4,6,8-trimethylquinolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H25N3OS and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-[(4,6,8-trimethylquinolin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H25N3OS
  • Molecular Weight : 355.5 g/mol
  • IUPAC Name : N-(2-cyano-3-methylbutan-2-yl)-2-(4,6,8-trimethylquinolin-2-yl)sulfanylacetamide

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the quinoline moiety suggests potential activity against a range of pathogens due to its ability to interfere with cellular processes. The cyano and acetamide groups may enhance binding through hydrogen bonding and electrostatic interactions with target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

Compound Target Activity
4,6,8-trimethylquinoline derivativesBacteriaInhibitory effects observed against Gram-positive and Gram-negative bacteria
AcetamidesFungiEffective against various fungal strains

Cytotoxicity

Studies have shown that certain derivatives of quinoline exhibit cytotoxic effects on cancer cell lines. The specific compound's structure may enhance its ability to induce apoptosis in malignant cells.

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in the Egyptian Journal of Chemistry highlighted the synthesis of quinoline derivatives and their antibacterial efficacy. The results indicated that modifications in the chemical structure significantly influenced antimicrobial activity against both bacterial and fungal strains .
  • Cytotoxicity Assessment :
    Research conducted on related compounds demonstrated that modifications in the sulfanylacetamide structure could lead to enhanced cytotoxicity against cancer cell lines. The study emphasized the role of the quinoline ring in mediating these effects.

Properties

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4,6,8-trimethylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H25N3OS/c1-12(2)20(6,11-21)23-17(24)10-25-18-9-14(4)16-8-13(3)7-15(5)19(16)22-18/h7-9,12H,10H2,1-6H3,(H,23,24)

InChI Key

MSDLDZSTSAHZNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)NC(C)(C#N)C(C)C)C)C

Origin of Product

United States

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